2-Iodo-4-nitrophenol

Overview

Description

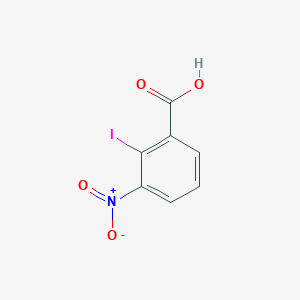

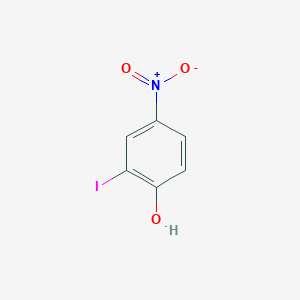

2-Iodo-4-nitrophenol, also known as 4-Hydroxy-3-iodonitrobenzene, is a chemical compound with the empirical formula C6H4INO3 . It has a molecular weight of 265.01 .

Synthesis Analysis

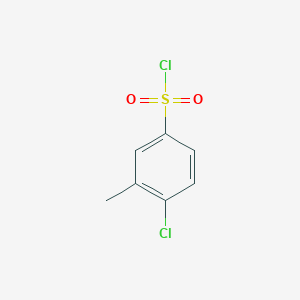

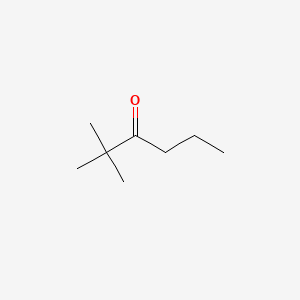

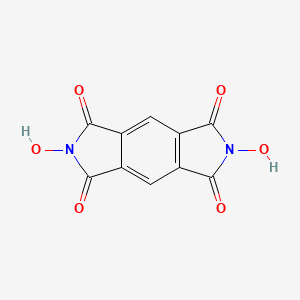

The synthesis of this compound can be achieved using N-iodosuccinimide (NIS) in solid state by grinding at room temperature . This method provides several advantages such as short reaction time (5–8 min), high yields (94–99%), and nonhazardous and simple work-up procedure .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringOc1ccc(cc1I)N+=O . The InChI key for this compound is BKQFOYCEUMVWOW-UHFFFAOYSA-N . Chemical Reactions Analysis

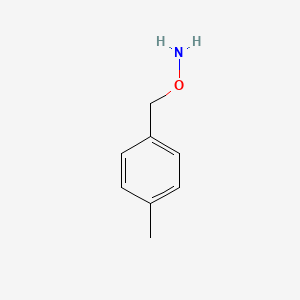

The nitro group in this compound can undergo reduction reactions to form amines . The iodination of aromatic substrates requires the presence of a mediator such as a strong oxidizing agent .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 89-94 °C . It has an assay of ≥98.0% (HPLC) .Scientific Research Applications

Supramolecular Structures

Garden et al. (2002) explored the supramolecular structures of 2,6-diiodo-4-nitrophenol and related compounds, highlighting the role of hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi stacking interactions in forming complex structures in one, two, and three dimensions. This study emphasizes the significance of these interactions in the self-assembly and design of novel materials with potential applications in nanotechnology and material science (Garden et al., 2002).

Catalytic Reduction of Nitrophenol Compounds

Gupta et al. (2014) developed a magnetic Fe@Au core-shell nanoparticles anchored graphene oxide as a recyclable nanocatalyst for the reduction of nitrophenol compounds, including 4-nitrophenol and 2-nitrophenol. This study underscores the potential of nanomaterials in environmental remediation, particularly in the catalytic reduction of toxic pollutants to less harmful substances (Gupta et al., 2014).

Electrochemical and Photocatalytic Activities

Chakraborty et al. (2021) reported the microwave-assisted synthesis of Ag2O-ZnO composite nanocones for electrochemical detection and photodegradation of 4-nitrophenol, highlighting the dual functionality of these materials in detecting and degrading environmental pollutants. The study illustrates the potential application of composite nanostructures in water purification and monitoring environmental pollutants (Chakraborty et al., 2021).

Nitrophenols in the Atmosphere

Harrison et al. (2005) provided a comprehensive review of the atmospheric occurrence of nitrophenols, their sources, and atmospheric processes. This work is crucial for understanding the environmental impact and fate of nitrophenols released into the atmosphere through industrial activities and their potential effects on human health and the environment (Harrison et al., 2005).

Environmental Remediation

Karim and Gupta (2003) investigated the biotransformation and removal of nitrophenols under denitrifying conditions, presenting an effective method for the removal of these pollutants from wastewater. This study highlights the importance of biological treatment processes in the removal of hazardous compounds from the environment (Karim & Gupta, 2003).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds such as 2,4-dinitrophenol are known to interact with oxidative processes .

Mode of Action

It is known that the compound can undergo iodination, a process that involves the addition of iodine to a molecule . This process can lead to changes in the compound’s structure and function. For instance, the iodination of 4-Nitrophenol (4-NP) can lead to the formation of 2-Iodo-4-nitrophenol .

Biochemical Pathways

Related compounds such as 2,4-dinitrophenol are known to uncouple oxidative phosphorylation . This process disrupts the normal energy production pathways in cells, leading to increased heat production and decreased ATP synthesis .

Pharmacokinetics

It is known that the compound has a molecular weight of 26501 , which may influence its absorption and distribution within the body.

Result of Action

Related compounds such as 2,4-dinitrophenol are known to disrupt normal cellular energy production, leading to increased heat production and decreased atp synthesis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH and temperature of the environment can affect the compound’s reactivity and stability . Additionally, the presence of other substances, such as other chemicals or biological materials, can also influence the compound’s action.

properties

IUPAC Name |

2-iodo-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQFOYCEUMVWOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00301140 | |

| Record name | 2-iodo-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89487-91-2 | |

| Record name | 89487-91-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-iodo-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodo-4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2,3,4,4a,5,9b-hexahydro-1h-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1296230.png)